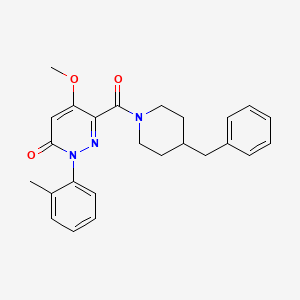

6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one

Description

6-(4-Benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one is a pyridazinone derivative featuring a benzylpiperidine group at position 6, a methoxy substituent at position 5, and a 2-methylphenyl group at position 2. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory effects .

Properties

IUPAC Name |

6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-18-8-6-7-11-21(18)28-23(29)17-22(31-2)24(26-28)25(30)27-14-12-20(13-15-27)16-19-9-4-3-5-10-19/h3-11,17,20H,12-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDQJSNGTUWHRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactionsThe final step involves the formation of the pyridazinone core under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies to understand its interaction with biological targets.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the compound’s properties, a comparison with structurally related molecules is critical. Below is a detailed analysis of key analogs:

*Estimated values based on structural features and substituent contributions.

Key Observations

Indazole-based analogs (e.g., (4-Benzyl-1-piperidyl)(6-indazolyl)methanone) lack the dihydropyridazinone ring, which may reduce flexibility but improve metabolic stability due to the indazole’s resistance to oxidation .

The 2-methylphenyl group contributes to steric bulk, possibly enhancing target selectivity over unsubstituted piperidine analogs .

Pharmacokinetic Implications :

- The benzylpiperidine group in all analogs confers moderate lipophilicity (LogP ~2.5–3.5), favoring membrane permeability but risking higher plasma protein binding.

- The carboxylic acid in pyridazine-3-carboxylic acid derivatives improves aqueous solubility (lower LogP) but may limit CNS penetration due to ionization at physiological pH .

Research Findings and Gaps

- Target Compound: Limited direct pharmacological data are available.

- Contradictions : lists supplier data for indazole analogs but lacks activity correlations, highlighting a need for empirical studies.

- Synthetic Challenges: The dihydropyridazinone core may require multi-step synthesis, whereas indazole derivatives are more straightforward to prepare .

Biological Activity

The compound 6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, while also presenting data in tabular format to facilitate understanding.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes a piperidine ring and a methoxy group, which are often associated with various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antidepressant-like effects : Preliminary studies suggest that it may influence neurotransmitter systems related to mood regulation.

- Anticonvulsant properties : There is evidence supporting its efficacy in models of seizure activity.

- Anticancer potential : Some derivatives have shown cytotoxic effects against cancer cell lines.

The biological activity of this compound can be attributed to multiple mechanisms:

- Dopamine Receptor Modulation : The benzylpiperidine moiety suggests potential interactions with dopamine receptors, which are crucial in mood regulation and reward pathways.

- Inhibition of Enzymatic Activity : The presence of the carbonyl group may allow for interactions with enzymes involved in neurotransmitter metabolism.

- Cell Signaling Pathways : The methoxy group is known to enhance lipophilicity, possibly facilitating cell membrane penetration and subsequent modulation of intracellular signaling pathways.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antidepressant effects | Demonstrated significant reduction in depressive-like behaviors in rodent models. |

| Study 2 | Investigate anticonvulsant properties | Showed effective seizure control in PTZ-induced seizure models, with an ED50 comparable to established anticonvulsants. |

| Study 3 | Assess anticancer activity | Exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. |

Detailed Research Findings

- Antidepressant Activity : In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested for their ability to modulate serotonin and norepinephrine levels, leading to significant improvements in behavioral tests .

- Anticonvulsant Effects : Research indicated that the compound significantly reduced the frequency and duration of seizures in animal models when administered at specific dosages . The mechanism was hypothesized to involve modulation of GABAergic transmission.

- Cytotoxicity Against Cancer Cells : A study highlighted the compound's effectiveness against human cancer cell lines such as HeLa and MCF-7, where it induced apoptosis through mitochondrial pathways . The structure-activity relationship (SAR) analysis suggested that modifications in the piperidine ring could enhance potency.

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of this compound to improve yield and purity? A:

- Methodological Approach:

- Use condensation reactions between aromatic acid chlorides and amine precursors (e.g., 4-aminoantipyrine derivatives) under controlled anhydrous conditions .

- Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) via Design of Experiments (DoE) to maximize yield .

- Purify intermediates via recrystallization (e.g., dioxane as a solvent) and final products using preparative HPLC with ammonium acetate buffers (pH 6.5) .

- Advanced Tip: Implement microwave-assisted synthesis to reduce reaction time and byproduct formation .

Structural Characterization

Q: What advanced spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity? A:

- Basic Techniques:

- Advanced Techniques:

- Multidimensional NMR (1H, 13C, COSY, HSQC): Resolve complex piperidine and pyridazinone ring systems, including stereochemistry .

- HPLC-PDA/MS: Assess purity (>95%) using C18 columns with ammonium acetate buffers (pH 6.5) and track degradation products .

Biological Activity Profiling

Q: How should researchers design experiments to evaluate the compound’s pharmacological potential? A:

- In Vitro Screening:

- Use enzyme inhibition assays (e.g., kinases, phosphodiesterases) with positive controls (e.g., staurosporine) to establish IC50 values .

- Perform cell viability assays (MTT/XTT) on cancer cell lines, comparing activity to structurally related pyridazinone derivatives .

- In Vivo Models:

- Design dose-response studies in rodent models, monitoring pharmacokinetics (Cmax, AUC) and toxicity (LD50) .

- Advanced Consideration: Use metabolomics to identify active metabolites and off-target effects .

Stability and Environmental Fate

Q: What methodologies are appropriate for assessing environmental stability and degradation pathways? A:

- Abiotic Stability:

- Conduct hydrolysis studies under varying pH (3–9) and temperatures (25–50°C), analyzing degradation via LC-MS .

- Evaluate photostability using UV light exposure (e.g., 254 nm) in aqueous/organic solvents .

- Biotic Degradation:

- Use microbial consortia from soil/water samples to assess biodegradation rates under aerobic/anaerobic conditions .

- Advanced Analysis: Apply QSAR models to predict persistence and bioaccumulation potential .

Resolving Data Contradictions

Q: How can researchers address discrepancies in reported biological activities or synthetic yields? A:

- Experimental Replication:

- Standardize protocols (e.g., solvent purity, reaction time) across labs to minimize variability .

- Validate assays with internal controls (e.g., reference inhibitors) .

- Meta-Analysis:

- Compare datasets using statistical tools (ANOVA, PCA) to identify outliers or confounding variables (e.g., impurities) .

- Advanced Strategy: Collaborate via open-access platforms to share raw spectral/assay data for independent verification .

Structure-Activity Relationship (SAR) Studies

Q: What strategies are effective for elucidating SARs of pyridazinone derivatives? A:

- Core Modifications:

- Computational Modeling:

- Perform docking studies (e.g., AutoDock Vina) on protein targets (e.g., PDE4B) to prioritize high-affinity analogs .

- Advanced Integration: Combine MD simulations and free-energy calculations (MM-PBSA) to refine SAR predictions .

Analytical Method Validation

Q: How can researchers validate analytical methods for quantifying this compound in complex matrices? A:

- Basic Validation Parameters:

- Establish linearity (R² > 0.995) and LOD/LOQ via calibration curves in biological fluids .

- Assess intra-/inter-day precision (RSD < 5%) using spiked samples .

- Advanced Applications:

- Develop UPLC-MS/MS methods for trace quantification in environmental samples (e.g., wastewater) .

- Use isotopically labeled internal standards (e.g., deuterated analogs) to correct matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.